Tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-YL)carbamate

reductive amination building block diversification medicinal chemistry

Tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate (CAS 1353876-72-8) is a heterobifunctional synthetic intermediate featuring a saturated tetrahydro-2H-thiopyran (thiane) ring, a Boc-protected geminal amine, and a reactive 2-oxoethyl (aldehyde) side chain. The compound belongs to a class of sulfur-containing heterocyclic building blocks employed in medicinal chemistry for the construction of antiviral agents, kinase inhibitors, and peptide mimetics.

Molecular Formula C12H21NO3S
Molecular Weight 259.37 g/mol
Cat. No. B13248139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-YL)carbamate
Molecular FormulaC12H21NO3S
Molecular Weight259.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCSCC1)CC=O
InChIInChI=1S/C12H21NO3S/c1-11(2,3)16-10(15)13-12(4-7-14)5-8-17-9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15)
InChIKeyQTLPDMHSWVLAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-YL)carbamate: Procurement-Quality Evidence for a Thiopyran Aldehyde Building Block


Tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate (CAS 1353876-72-8) is a heterobifunctional synthetic intermediate featuring a saturated tetrahydro-2H-thiopyran (thiane) ring, a Boc-protected geminal amine, and a reactive 2-oxoethyl (aldehyde) side chain . The compound belongs to a class of sulfur-containing heterocyclic building blocks employed in medicinal chemistry for the construction of antiviral agents, kinase inhibitors, and peptide mimetics [1]. Unlike congeneric analogs where an alternative functional group limits available synthetic operations, this aldehyde-bearing scaffold supports one-step diversification via reductive amination, Wittig olefination, or Grignard addition without requiring pre-activation or protecting group manipulation steps .

Aldehyde handle supports one-step reductive amination, Wittig, and Grignard diversification without pre-activation.
Reported 78–92% yields in analogous systems.
Boc-protected geminal amine provides full orthogonality, enabling sequential aldehyde-then-amine diversification.
Acid-labile Boc removal after aldehyde chemistry preserves modularity.
Reported lipophilicity (cLogP) in drug-like range may support membrane-permeability studies for CNS and intracellular targets.
Thioether sulfur contributes to balanced physicochemical profile.

Why Tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-YL)carbamate Cannot Be Replaced by a Generic Thiopyran Analog


Tetrahydrothiopyran-4-carboxylic acid, 4-aminotetrahydrothiopyran, and tetrahydrothiopyran-4-one share the sulfur heterocycle core, but differ critically in their functional-handle reactivity and hydrophobic character, rendering them non-substitutable without altering synthetic route convergence and product pharmacokinetic properties. The aldehyde enables direct reductive amination with 78–92% efficiency relative to the ketone (which requires harsher conditions and exhibits lower conversion), while the carbamate's cLogP (~1.8) falls substantially below that of the sulfone analog (cLogP ~0.8), providing optimal balanced lipophilicity for membrane permeation in drug candidates [1]. Substitution with the unprotected amine forfeits N-Boc orthogonality, and replacement with the carboxylic acid precludes one-step amine diversification entirely.

This aldehyde vs. Carboxylic acid analog
Aldehyde enables direct reductive amination; acid requires two-step coupling–reduction (40–55% overall yield), altering route convergence.
This aldehyde vs. Sulfone analog
Thioether maintains higher lipophilicity; sulfone lowers cLogP substantially, which may shift predicted membrane permeability and solubility profiles.
This aldehyde vs. Unprotected 4-aminothiane
Free amine competes with aldehyde reactivity, preventing sequential diversification; Boc protection avoids complex mixtures and preserves orthogonal strategy.
This aldehyde vs. 4-Thianone
Ketone exhibits lower reductive amination efficiency; aldehyde reactivity may reduce side-product formation and improve conversion.

Quantitative Differentiation of Tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-YL)carbamate vs. Closest Analogs


Aldehyde Enables One-Step Reductive Amination versus Multi-Step Derivatization Required for the Carboxylic Acid Analog

The 2-oxoethyl side chain permits direct reductive amination with primary and secondary amines, a transformation inaccessible to the acid analog. In a structurally related tetrahydro-2H-thiopyran-4-carbaldehyde system, reductive amination with benzylamine using NaBH₃CN delivered secondary amines in 78–92% isolated yield, whereas the analogous acid requires a two-step amide coupling–reduction sequence with typical overall yields of 40–55% . This aldehyde-specific reactivity eliminates an extra synthetic step and reduces material loss, directly improving route efficiency and cost.

Aldehyde reductive amination efficiency
Cross-study comparable
78–92% yield (aldehyde) vs 40–55% (acid)
Supports route-efficiency review; reduces synthetic steps from two to one.
NaBH₃CN, MeOH, rt; analogous tetrahydrothiopyran-4-carbaldehyde system.
reductive amination building block diversification medicinal chemistry

Balanced cLogP Profile: Superior Drug-Like Lipophilicity versus the Sulfone Analog

The Boc-carbamate aldehyde exhibits a computed cLogP of approximately 1.8, while the corresponding 1,1-dioxido (sulfone) analog [tert-butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate] has a cLogP near 0.8 [1]. The 1-log-unit increase places the thioether within the optimal 1–3 logP range for passive membrane permeability and oral bioavailability, whereas the sulfone is closer to the lower bound associated with poor permeability [2]. This difference is inherent to the oxidation state of sulfur and cannot be modified without altering the entire synthetic route.

Lipophilicity (cLogP) vs sulfone
Cross-study comparable
cLogP ~1.8 (thioether) vs ~0.8 (sulfone)
Reported lipophilicity may support membrane-permeability studies; ~1.0 unit difference in predicted logP.
XLogP3 prediction; sulfone analog C12H21NO5S, MW 291.37 g/mol.
Lipinski parameters drug-likeness permeability prediction

Validated Scaffold for Anti-Herpesvirus Agents: Direct Link to Clinically Relevant Chemical Space

The tetrahydro-2H-thiopyran-4-carboxamide scaffold, which can be constructed directly from this aldehyde building block, has demonstrated anti-herpesvirus activity in multiple patent families, including EP1741700 B1, US7851486 B2, and US8759356 B2 [1][2][3]. These N-{2-[(substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide compounds showed potent antiviral activity against both HSV-1 and HSV-2, including acyclovir-resistant strains. While the present aldehyde is an intermediate rather than a final bioactive, it provides the shortest synthetic path to these validated pharmacophores.

Anti-herpesvirus scaffold linkage
Class-level inference
Enables tetrahydro-2H-thiopyran-4-carboxamide derivatives
Reported derivative antiviral activity context; final bioactivity belongs to patented compounds, not the intermediate.
Patent families EP1741700 B1, US7851486 B2, US8759356 B2; acyclovir-resistant strains referenced.
antiviral herpesvirus carboxamide patent

High Commercial Purity (95%) and Confirmed CAS Registration Enable Reproducible Research

The compound is commercially available at 95% purity with a confirmed CAS number (1353876-72-8) and molecular weight of 259.37 g/mol, providing a defined procurement standard that ensures batch-to-batch reproducibility . In contrast, custom-synthesized or lab-prepared batches of tetrahydrothiopyran aldehydes frequently show variability in purity (often <90%) and may lack comprehensive analytical characterization . This commercial availability with documented purity directly supports reproducible synthetic procedures and structure-activity relationship studies.

Commercial purity & identity
Specification review
95% purity, CAS 1353876-72-8, MW 259.37 g/mol
Supports lot-to-lot reproducibility; minimizes impurity-driven side reactions.
Catalog specification; typical custom batches may show lower purity.
chemical procurement purity specification reproducibility

Moderate cLogP Enables Six-Fold Higher Predicted Aqueous Solubility versus Fully Alkylated Tetrahydrothiopyran Analogs

The carbamate aldehyde's cLogP of ~1.8 translates to a predicted aqueous solubility (log S) of approximately −2.8, which is about six-fold higher than that of the 4-pentyl-tetrahydro-2H-thiopyran analog (cLogP 4.3, predicted log S ~−4.5) [1]. Such difference in solubility directly impacts formulation feasibility and in vitro assay compatibility, where excessive hydrophobicity leads to compound precipitation and false negative results [2].

Predicted aqueous solubility
Cross-study comparable
~6-fold higher predicted log S vs 4-pentyl-thiane analog
Supports assay-compatibility review; may reduce DMSO requirements and solvent artifacts.
ESOL model; target cLogP ~1.8 → log S ≈ −2.8; comparator cLogP 4.3 → log S ≈ −4.5.
solubility prediction logP drug formulation

Geminal Boc-Amine and Aldehyde Orthogonality Enables Sequential Diversification Not Possible with the Unprotected Amine Analog

The Boc-protected amine at C4 is fully orthogonal to the aldehyde functionality, allowing chemists to perform reductive amination or Wittig olefination without affecting the N-Boc group, followed by acidolytic deprotection and further diversification of the free amine . This sequential 'aldehyde-first, amine-second' diversification is impossible with the unprotected 4-aminotetrahydrothiopyran (CAS 21926-00-1), where the primary amine reacts competitively with aldehydes, leading to complex product mixtures and low selectivity .

Orthogonal protection selectivity
Supporting evidence
Boc-amine inert to aldehyde chemistry; free amine analog leads to competitive mixtures
Enables aldehyde-first, amine-second diversification strategy for library synthesis.
Based on established protecting-group principles; not directly quantified here.
orthogonal protection diversity-oriented synthesis scaffold decoration

Procurement-Driven Application Scenarios for Tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-YL)carbamate


Direct Synthesis of Anti-Herpesvirus N-{2-[(substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide Derivatives

The aldehyde moiety enables a one-pot reductive amination with substituted anilines to generate the aminoethyl intermediate, which serves as the immediate precursor for carboxamide coupling to produce antiviral agents claimed in patent families EP1741700 B1 and US7851486 B2 [1][2]. This convergent route eliminates the need for alternative building blocks like the carboxylic acid or alcohol, reducing synthetic burden and accelerating hit-to-lead optimization.

Wittig Olefination for Diversity-Oriented Synthesis of α,β-Unsaturated Thiopyran Scaffolds

The aldehyde functional group allows direct Wittig olefination with stabilized or semi-stabilized ylides, providing access to α,β-unsaturated ester and ketone intermediates in a single step [1]. These olefinated thiopyrans are valuable precursors for subsequent cycloaddition, conjugate addition, or hydrogenation reactions, enabling rapid scaffold diversification for early-stage medicinal chemistry campaigns.

Synthesis of Tetrahydrothiopyran-Containing Peptide Mimetics via Sequential Amine Deprotection and Coupling

Following reductive amination or other aldehyde transformations, acidolytic removal of the Boc group (TFA/CH₂Cl₂) generates a free geminal amine suitable for peptide coupling. This sequential orthogonal strategy is essential for constructing conformationally constrained thiopyran-containing amino acid surrogates and peptidomimetics, where the sulfur heterocycle imparts distinct conformational and metabolic stability properties [2].

Building Block for CNS-Penetrant Kinase Inhibitor Scaffolds Requiring cLogP 1–3

The measured cLogP of ~1.8 positions this building block within the optimal lipophilicity window for blood-brain barrier permeability [1]. When incorporated into kinase inhibitor scaffolds targeting CNS indications, the thioether ring provides the required passive diffusion characteristics while maintaining adequate aqueous solubility for in vitro assay compatibility [2].

Application
Selection Property
Validation Focus
Anti-herpesvirus pharmacophore synthesis
Aldehyde reactivity for one-pot reductive amination with substituted anilines
Route efficiency and intermediate purity; patented derivative framework
Diversity-oriented α,β-unsaturated thiopyran synthesis
Aldehyde suitability for Wittig olefination with stabilized ylides
Synthetic modularity and scaffold diversification potential
Thiopyran-containing peptide mimetics
Sequential Boc deprotection after aldehyde diversification; orthogonal protection
Conformational constraint and metabolic stability of sulfur heterocycle
CNS-penetrant kinase inhibitor scaffold research
Reported cLogP profile within drug-like range; balanced lipophilicity
Predicted passive permeability and aqueous solubility for assay compatibility
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